
N,O-Bis(2,4-dinitrophenyl)-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,O-Bis(2,4-dinitrophenyl)-L-tyrosine” is a complex organic compound. It is a derivative of L-tyrosine, a naturally occurring amino acid, which has been modified with 2,4-dinitrophenyl groups .
Synthesis Analysis
The synthesis of such compounds often involves reactions with dinitrophenyl derivatives. For instance, nonionic hydrazine reacts with anionic bis(2,4-dinitrophenyl) phosphate (BDNPP), giving 2,4-dinitrophenyl hydrazine and dianionic 2,4-dinitrophenyl phosphate by an SN2 (Ar) reaction .Molecular Structure Analysis
The molecular formula of a related compound, “N-[N,O-bis(2,4-dinitrophenyl)-L-tyrosyl]-L-valine methyl ester”, is C27H26N6O12 . The structure includes a valine and tyrosine residue, both modified with 2,4-dinitrophenyl groups .Chemical Reactions Analysis
The reaction of bis(2,4-dinitrophenyl) phosphate with hydrazine and hydrogen peroxide has been studied. The reaction involves both O- and N- phosphorylation .科学的研究の応用
1. Applications in Protein Chemistry and Peptide Synthesis
N,O-Bis(2,4-dinitrophenyl)-L-tyrosine has been utilized in various aspects of protein chemistry and peptide synthesis. For instance, it has been applied in the thiolysis of O-2,4-dinitrophenyltyrosines, proving useful in the synthesis of tyrosine-containing peptides. A spectrophotometric method was developed to monitor the thiolytic removal of dinitrophenyl (Dnp) groups from O-Dnp-tyrosines, offering valuable analytical capabilities in peptide and protein synthesis (Fridkin et al., 1977). Additionally, the dinitrophenyl group has been employed as a protective measure for the hydroxyl function of tyrosine during solid-phase peptide synthesis, demonstrating its versatile applications in the synthesis of complex peptides and proteins (Philosof-Oppenheimer et al., 2009).
2. In Structural Protein Analysis
This compound has also been instrumental in the structural analysis of proteins. A method involving this compound was developed for the quantitative determination of water-soluble dinitrophenylene (DPE) amino acids in structural proteins, providing a comprehensive approach for the analysis of complex protein structures (Beyer & Schenk, 1969).
3. In Bioactive Polymer Synthesis
The compound has shown promise in the field of bioactive polymer synthesis. For example, N,N′-(pyromellitoyl)-bis-L-tyrosine dimethyl ester, derived from L-tyrosine, was synthesized and used in a rapid polycondensation reaction to produce a series of novel poly(ester-imide)s. These polymers exhibited biological activity and biodegradability, indicating the potential of this compound in developing environmentally friendly materials (Mallakpour et al., 2011).
4. In Analytical Methods
The dinitrophenyl group, closely associated with this compound, has been used as a selective label in high-performance liquid chromatography of peptides, showcasing its role in enhancing analytical methodologies (Jackson & Young, 1987).
5. In Antioxidant and Biological Studies
Interestingly, this compound has been involved in studies related to antioxidant properties. For instance, a new hydrazone derivative of this compound was synthesized and evaluated for its biological activities, including antioxidant activity. The results highlighted the compound's potential in biological and medicinal applications (Saouli et al., 2020).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of N,O-Bis(2,4-dinitrophenyl)-L-tyrosine involves the reaction of L-tyrosine with 2,4-dinitrochlorobenzene in the presence of a base followed by oxidation with hydrogen peroxide. The reaction yields the desired product N,O-Bis(2,4-dinitrophenyl)-L-tyrosine.", "Starting Materials": ["L-tyrosine", "2,4-dinitrochlorobenzene", "base", "hydrogen peroxide"], "Reaction": [ "Step 1: Dissolve L-tyrosine in a suitable solvent.", "Step 2: Add 2,4-dinitrochlorobenzene to the reaction mixture and stir.", "Step 3: Add a base to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Step 4: Allow the reaction mixture to stir for a suitable period of time.", "Step 5: Add hydrogen peroxide to the reaction mixture to oxidize the intermediate product to the desired N,O-Bis(2,4-dinitrophenyl)-L-tyrosine.", "Step 6: Isolate the product by filtration or precipitation and purify it using suitable techniques such as recrystallization." ] } | |
CAS番号 |
1694-93-5 |
分子式 |
C21H15N5O11 |
分子量 |
513.4 g/mol |
IUPAC名 |
(2S)-2-(2,4-dinitroanilino)-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C21H15N5O11/c27-21(28)17(22-16-7-3-13(23(29)30)10-18(16)25(33)34)9-12-1-5-15(6-2-12)37-20-8-4-14(24(31)32)11-19(20)26(35)36/h1-8,10-11,17,22H,9H2,(H,27,28)/t17-/m0/s1 |
InChIキー |
XLKWITSYWZVKMC-KRWDZBQOSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
1694-93-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



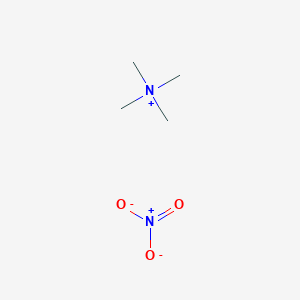

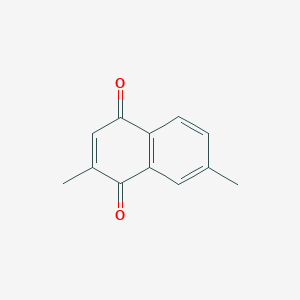
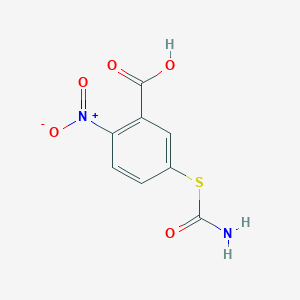
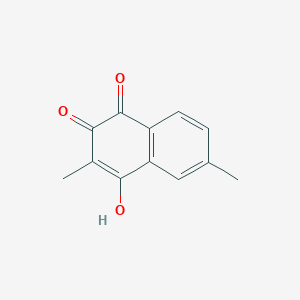
![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)
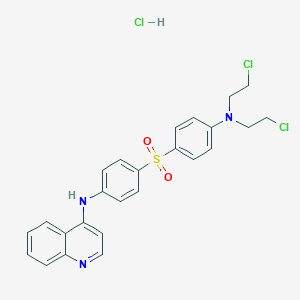
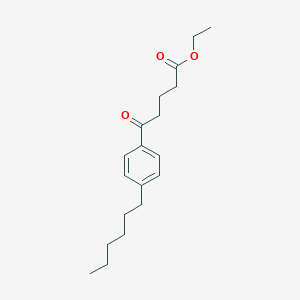


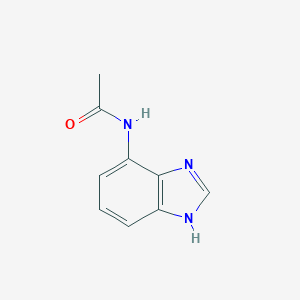
![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)
![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)
